4-Bromo-7-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one physical properties
4-Bromo-7-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one physical properties
An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-7-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one
This guide provides a comprehensive technical overview of the physical and chemical properties of 4-Bromo-7-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one, a substituted indanone of interest to researchers in medicinal chemistry and drug development. Indanones serve as rigid scaffolds in the design of bioactive molecules, including kinase inhibitors, making a thorough understanding of their physicochemical characteristics essential for predictable and successful research outcomes[1][2]. This document moves beyond a simple data sheet to explain the causality behind these properties and provide actionable experimental protocols for their validation.
Molecular Identity and Structure
4-Bromo-7-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one is a poly-substituted aromatic ketone. The core structure is a bicyclic indanone, featuring a benzene ring fused to a five-membered ring containing a ketone. The molecule's specific functionalization—a bromine atom, a methoxy group, and a methyl group—dictates its unique chemical behavior, reactivity, and physical properties.
-
IUPAC Name: 4-bromo-7-methoxy-2-methyl-2,3-dihydroinden-1-one[3]
-
CAS Number: 1155261-18-9[3]
-
Molecular Formula: C₁₁H₁₁BrO₂[3]
Caption: 2D Structure of 4-Bromo-7-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one.
Physicochemical Properties
The combination of a lipophilic brominated aromatic ring and polar ether and ketone functionalities results in a compound of moderate polarity. The data presented below are a mix of computed values from authoritative databases and experimental data from closely related analogs, which provide a reliable estimate of the expected properties.
| Property | Value | Source | Notes |
| Molecular Weight | 255.11 g/mol | PubChem[3] | Computed |
| Exact Mass | 253.99424 Da | PubChem[3] | Computed, essential for High-Resolution Mass Spectrometry |
| Appearance | Off-white to pale solid | Inferred from analogs[1] | Expected physical state at room temperature |
| Melting Point | Not available | - | Requires experimental determination. A related compound, 4-Bromo-7-methoxy-1-indanone, melts at 134-138 °C[4]. |
| Boiling Point | ~368.8 °C at 760 mmHg | Estimated from analogs[5] | This is an estimation based on a related structure without the 2-methyl group. High boiling point is expected due to molecular weight and polarity. |
| Solubility | Insoluble in water; Soluble in organic solvents like DMSO, Methanol, Chloroform | Inferred from structure & analogs[] | The hydrophobic core dominates, but polar groups allow solubility in moderately polar organic solvents. |
| XLogP3-AA | 2.9 | PubChem[3] | A computed measure of lipophilicity. A value near 3 suggests good cell membrane permeability. |
| Hydrogen Bond Acceptors | 2 | PubChem[3] | The ketone and ether oxygens can act as H-bond acceptors. |
| Hydrogen Bond Donors | 0 | PubChem[3] | The molecule lacks protons attached to electronegative atoms. |
Spectroscopic and Analytical Characterization
Spectroscopic analysis provides an empirical fingerprint for the molecule, confirming its identity and purity. The following sections detail the expected spectral features, drawing parallels from structurally similar compounds where necessary.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be complex due to the chiral center at position 2. Protons on the five-membered ring (positions 2 and 3) will form a complex multiplet system. Key expected signals include:
-
A doublet for the methyl group at position 2 (~1.2 ppm).
-
A singlet for the methoxy group protons (~3.9 ppm).
-
Two doublets in the aromatic region corresponding to the two protons on the benzene ring.
-
A complex series of multiplets for the protons at positions 2 and 3.
-
-
¹³C NMR: The carbon spectrum will definitively show 11 distinct signals.
Mass Spectrometry (MS)
Mass spectrometry is critical for confirming the molecular weight and elemental composition.
-
Molecular Ion Peak: The key feature will be a pair of peaks for the molecular ion [M]⁺ and [M+2]⁺ with nearly equal intensity (approximately 1:1 ratio). This is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br)[1].
-
High-Resolution MS (HRMS): This technique should yield a mass that matches the computed exact mass of 253.99424 Da, confirming the molecular formula C₁₁H₁₁BrO₂[3].
-
Fragmentation: Common fragmentation pathways would involve the loss of a methyl radical (•CH₃), a methoxy radical (•OCH₃), or a neutral carbon monoxide (CO) molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
-
C=O Stretch: A strong, sharp absorption band is expected in the region of 1690-1715 cm⁻¹ , characteristic of a conjugated ketone.
-
C-O Stretch: An absorption band for the aryl-alkyl ether will be present around 1250 cm⁻¹ .
-
Aromatic C=C Stretch: Medium to weak bands will appear in the 1450-1600 cm⁻¹ region.
-
Aliphatic C-H Stretch: Bands just below 3000 cm⁻¹ will indicate the sp³ hybridized C-H bonds.
Experimental Protocols for Property Validation
To ensure trustworthiness and reproducibility, the computed and inferred properties must be validated empirically. The following protocols outline standard procedures for characterizing a novel or synthesized batch of the title compound.
Caption: Workflow for the physicochemical characterization of a synthesized compound.
Protocol 4.1: Melting Point Determination
-
Sample Preparation: Finely powder a small amount (2-3 mg) of the dry, purified solid.
-
Capillary Loading: Tightly pack the powder into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary in a calibrated melting point apparatus.
-
Measurement: Heat the sample rapidly to about 20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.
-
Recording: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid. The narrowness of this range is an indicator of purity.
Protocol 4.2: Qualitative Solubility Assessment
-
Solvent Selection: Prepare vials containing 1 mL of various solvents (e.g., Water, Methanol, Ethanol, Acetone, Dichloromethane, Hexane).
-
Sample Addition: Add approximately 5-10 mg of the compound to each vial.
-
Observation: Vortex each vial for 30 seconds and observe. Classify as "freely soluble," "sparingly soluble," or "insoluble."
-
Causality: This assessment provides crucial information for selecting appropriate solvents for reactions, purification (recrystallization), and formulation studies.
Protocol 4.3: Spectroscopic Data Acquisition
-
NMR: Dissolve ~10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H, ¹³C, and 2D spectra (like COSY and HSQC) on a 400 MHz or higher spectrometer.
-
MS: Prepare a dilute solution (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Analyze using an ESI or APCI source coupled to a TOF or Orbitrap mass analyzer for high-resolution data.
-
IR: For a solid sample, use an ATR-FTIR spectrometer. Place a small amount of the solid on the ATR crystal, apply pressure, and collect the spectrum.
Implications for Research and Drug Development
The physical properties of 4-Bromo-7-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one are not merely academic data points; they are critical predictors of its utility in a drug development context.
-
Solubility and Bioavailability: The poor aqueous solubility indicated by its structure and lipophilicity (XLogP3 ≈ 2.9) is a primary hurdle for oral drug delivery. Researchers must consider formulation strategies such as amorphous solid dispersions or salt forms (if applicable functional groups were present) to enhance bioavailability.
-
Lipophilicity and ADME: The XLogP3 value of 2.9 falls within the range often associated with good absorption and membrane permeability (Lipinski's Rule of Five). This suggests the molecule has a favorable starting point for traversing biological barriers, a key aspect of Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
-
Solid-State Properties: The melting point and crystalline form directly impact the material's stability, dissolution rate, and manufacturability. A high melting point, as suggested by analogs, often correlates with greater crystal lattice energy and lower solubility.
Conclusion
4-Bromo-7-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one is a compound with physicochemical properties that make it an interesting scaffold for medicinal chemistry. Its moderate lipophilicity, coupled with hydrogen bond accepting features, provides a solid foundation for designing molecules with drug-like characteristics. However, its anticipated poor aqueous solubility requires careful consideration. The data and protocols provided in this guide offer a comprehensive framework for researchers to reliably characterize this molecule and leverage its properties in the rational design of new therapeutic agents.
References
-
PubChem. (n.d.). 4-Bromo-7-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one. National Center for Biotechnology Information. Retrieved from [Link]
-
Saeed, A., et al. (n.d.). Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one. International Union of Crystallography. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-7-(methoxymethoxy)indane. National Center for Biotechnology Information. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]
-
Georganics. (n.d.). 4-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Amisulpride - Impurity H. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-1-methoxy-2-methylbenzene. National Center for Biotechnology Information. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 4-Bromo-2-methylphenol (CAS 2362-12-1). Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzene, 1-bromo-4-methoxy- (CAS 104-92-7). Retrieved from [Link]
-
Preprints.org. (2025). A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Indanone synthesis. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]
- Google Patents. (n.d.). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
-
NIST. (n.d.). 2-Pentanone, 4-methoxy-4-methyl-. NIST WebBook. Retrieved from [Link]
-
BuyersGuideChem. (n.d.). Supplier CAS No 5411-61-0. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one. Retrieved from [Link]
Sources
- 1. journals.iucr.org [journals.iucr.org]
- 2. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 3. 4-Bromo-7-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one | C11H11BrO2 | CID 70700827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-ブロモ-7-メトキシ-1-インダノン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Page loading... [wap.guidechem.com]
